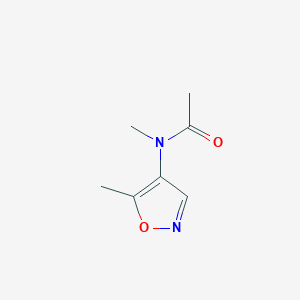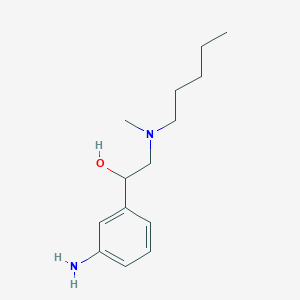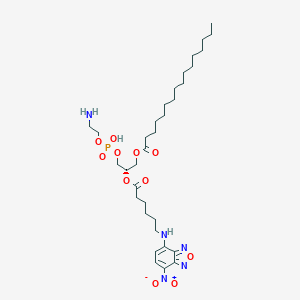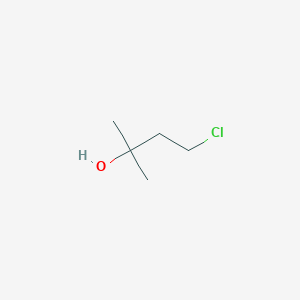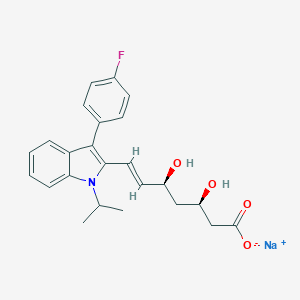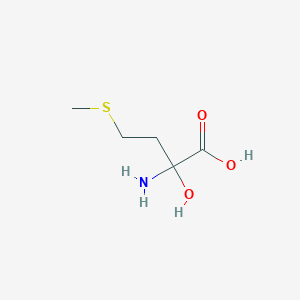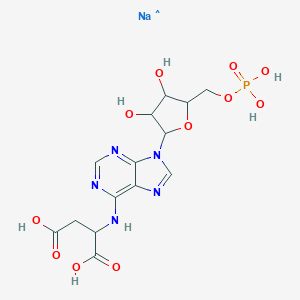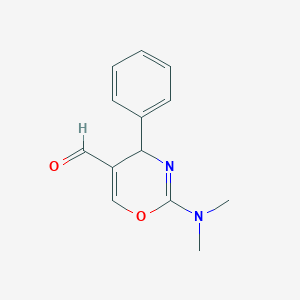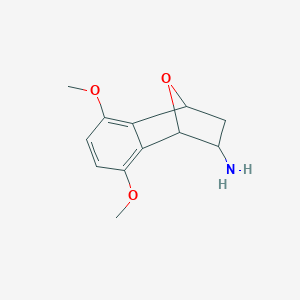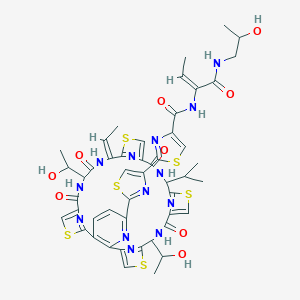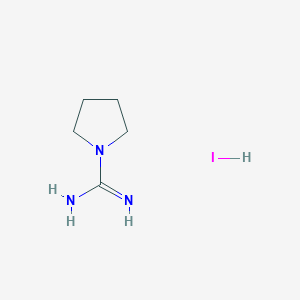
Pyrrolidine-1-carboximidamide Hydroiodide
説明
Pyrrolidine-1-carboximidamide Hydroiodide is a compound likely of interest due to its structural and chemical properties which make it a candidate for various chemical and pharmaceutical applications. Although specific literature on this compound is scarce, research on related pyrrolidine derivatives provides a foundation to infer its synthesis, molecular structure, and properties.
Synthesis Analysis
The synthesis of pyrrolidine derivatives often involves innovative methods, including cyclization reactions and the use of intermediate compounds. For instance, the synthesis of pyrrolidin-5-one-2-carboxamides through the cyclization of N-substituted-2-alleneamides has been developed via a one-pot Ugi reaction followed by regioselective cyclization, showcasing the complexity and creativity in synthesizing pyrrolidine derivatives (Shahriari et al., 2022).
Molecular Structure Analysis
Structural characterization is critical for understanding the properties and potential applications of a compound. Studies on related compounds, such as the crystal structure analysis of (S)-N-(2-Hydroxyphenyl)pyrrolidine-2-carboxamide, offer insights into the arrangement and interactions within molecules, which are essential for predicting the behavior of Pyrrolidine-1-carboximidamide Hydroiodide (Chen et al., 2011).
Chemical Reactions and Properties
Pyrrolidine derivatives participate in a variety of chemical reactions, highlighting their reactivity and potential for diverse chemical transformations. For example, the discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel, allosteric mGluR5 antagonists illustrates the pharmacological relevance of structurally similar compounds, suggesting potential routes for the functionalization and application of Pyrrolidine-1-carboximidamide Hydroiodide (Koller et al., 2012).
科学的研究の応用
Antitubercular Agents : Oxadiazolo pyrrolidine carboxamides, a derivative, show promise as antitubercular agents by inhibiting enoyl-acyl carrier protein reductase. This suggests potential for further development in antitubercular drug discovery (Sonia & Ravi, 2012).
Synthetic Chemistry : In synthetic chemistry, 4-(Pyrrolidin-1-yl)pyridine-catalyzed carbodiimide couplings have been used to produce isopropyl 2-(cyclohex-l-enyl)acetate from 2-cyclohexylideneacetic acids (Sano et al., 2006).
Metal Extraction : N ′-(2-ethylhexyloxy)pyridine-4-carboximidamide is an efficient extractant for zinc(II) from acidic chloride solutions, demonstrating high loading capacity and complete transfer of zinc(II) (Wojciechowska et al., 2017).
Formation of Dibenzoxanthenes : Acid-catalyzed ring opening in certain pyrrolidine-1-carboxamides leads to the formation of new substituted dibenzoxanthenes (Gazizov et al., 2015).
Biophysical and Biomedical Research : 3-Carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl, a reduction-resistant analog, has been prepared for stable spin labels and probes in biophysical and biomedical research (Dobrynin et al., 2021).
Pyrrolidine Synthesis : Various methods have been developed for the synthesis of pyrrolidines, important in medicine and industry. This includes the use of N-methyl azomethine ylide and catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides (Żmigrodzka et al., 2022; Adrio & Carretero, 2019).
Antiviral Agents : Pyrrolidine derivatives have been investigated as potent antiviral agents, specifically in inhibiting influenza neuraminidase (Wang et al., 2001).
Antibacterial Activity : A series of 1-methylcarbapenems with a pyrrolidine moiety exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria (Kim et al., 2006).
Safety And Hazards
Pyrrolidine-1-carboximidamide Hydroiodide can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of this compound. If it comes in contact with the skin or eyes, it should be washed off immediately with plenty of water .
特性
IUPAC Name |
pyrrolidine-1-carboximidamide;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3.HI/c6-5(7)8-3-1-2-4-8;/h1-4H2,(H3,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPASGQSDLPDWNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=N)N.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383242 | |
| Record name | Pyrrolidine-1-carboximidamide Hydroiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrolidine-1-carboximidamide Hydroiodide | |
CAS RN |
102392-83-6 | |
| Record name | Pyrrolidine-1-carboximidamide Hydroiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



